![molecular formula C22H21ClN4O2S B2964232 N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-99-8](/img/structure/B2964232.png)
N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine, including compounds similar to the one , possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates their potential use in agriculture to control weeds efficiently, contributing to the development of new herbicides with specific action mechanisms (Moran, 2003).
Antimicrobial Evaluation
The synthesis and evaluation of some 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides have revealed their promising antimicrobial properties. These compounds were found to exhibit significant activity against a variety of microbial strains, suggesting their applicability in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Synthesis of Bioactive Compounds
Novel sulfonamide thiazole derivatives with [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity, highlighting their potential use in developing new pesticides and fungicides (Xu et al., 2017).
Biochemical Impacts and Potential Insecticidal Agents
A study synthesized a novel series of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, aiming to utilize them as insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing potent toxic effects. This research contributes to the identification of new compounds that could serve as effective insecticides in agricultural pest management (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through aromatic nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and antiviral activities, suggesting they may interfere with the biochemical pathways of microorganisms .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity at certain concentrations, suggesting potential antiviral or antimicrobial activity .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other substances .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSDXQRXSBLHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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